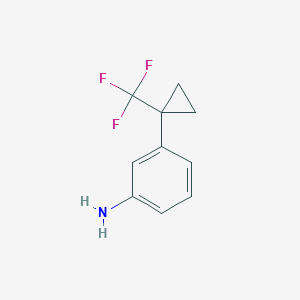
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. It is characterized by the presence of an oxirane ring substituted with butyl, ethyl, and methyl groups, along with a carboxylate ester functional group.
Métodos De Preparación
The synthesis of Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate can be achieved through various synthetic routes. One common method involves the epoxidation of alkenes using peroxides or peracids. For instance, the reaction of an appropriate alkene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired oxirane compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a reactive intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, often involves this compound.
Industry: It is utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Comparación Con Compuestos Similares
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:
2-Ethyl-3-methyl-oxirane: This compound has a similar oxirane ring structure but differs in the substitution pattern.
3-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine: Another related compound with a different ring system and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a carboxylate ester group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H20O3 |
|---|---|
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-5-7-8-11(6-2)10(3,14-11)9(12)13-4/h5-8H2,1-4H3 |
Clave InChI |
WJSQEBBVJMXUFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C(O1)(C)C(=O)OC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


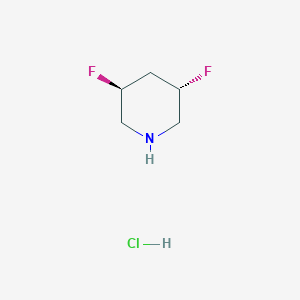
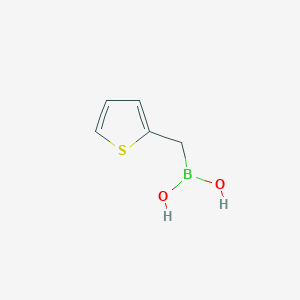
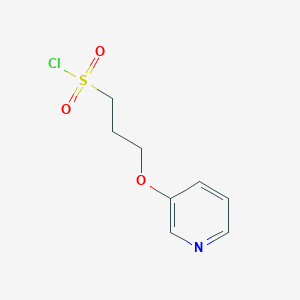
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)
![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
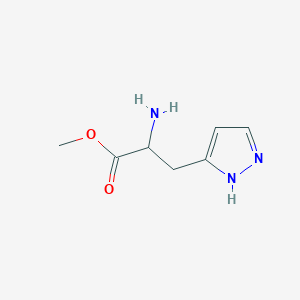
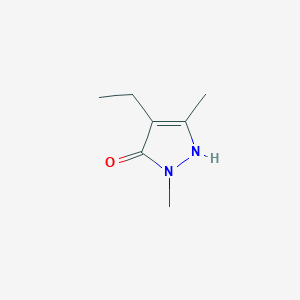

![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
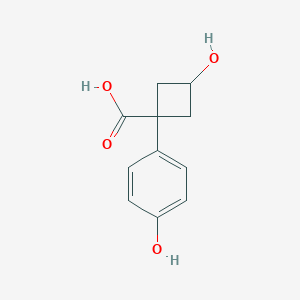
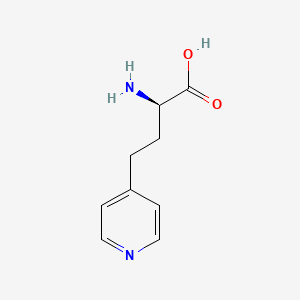

![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)
